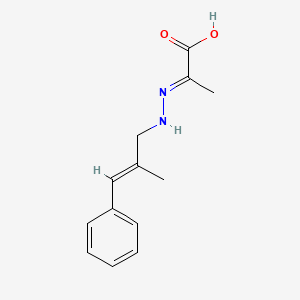
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid is an organic compound with a complex structure that includes a hydrazone functional group and a propenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid typically involves the reaction of 2-methyl-3-phenyl-2-propenal with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: A structurally similar compound with a propenyl side chain and phenyl group.
2-Phenyl-2-propanol: Another related compound with a phenyl group and alcohol functionality.
Uniqueness
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
97294-25-2 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(2E)-2-[[(E)-2-methyl-3-phenylprop-2-enyl]hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C13H16N2O2/c1-10(8-12-6-4-3-5-7-12)9-14-15-11(2)13(16)17/h3-8,14H,9H2,1-2H3,(H,16,17)/b10-8+,15-11+ |
InChI Key |
XTRIRFWVSULCBP-WSZGUFMCSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN/N=C(\C)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNN=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















